molecular formula C21H23N3O3S B2537045 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide CAS No. 862826-37-7

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide

Cat. No. B2537045
CAS RN: 862826-37-7
M. Wt: 397.49
InChI Key: WNOXYUXMMURXRF-UHFFFAOYSA-N
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Description

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Antioxidant Activity Research Studies on antioxidant activity are pertinent to understanding how compounds can protect against oxidative stress, a factor in various diseases and aging processes. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests are critical for determining the antioxidant capacity of compounds, which might be relevant for research into compounds similar to "N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide" given their potential bioactive properties (Munteanu & Apetrei, 2021).

Environmental Impact and Biodegradation Research into the environmental impact and biodegradation of pharmaceuticals and chemicals, including the removal technologies for persistent organic pollutants, is critical. This includes understanding their fate in aquatic environments and the development of cleaner, sustainable removal techniques, which could be relevant for the disposal and environmental management of complex compounds (Prasannamedha & Kumar, 2020).

Chemical Warfare Agent Degradation Studies on the degradation products of chemical warfare agents offer insights into the chemical stability, degradation pathways, and potential detoxification methods for hazardous compounds. This research could inform safety protocols and neutralization strategies for compounds with potentially hazardous degradation products (Munro et al., 1999).

Pharmaceutical Impurity Analysis Research on pharmaceutical impurities, including the novel synthesis of compounds and the identification of impurities in drug formulations, is crucial for drug safety and efficacy. This includes understanding the synthesis pathways and potential impurities that could arise in compounds with complex structures like "N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide" (Saini et al., 2019).

properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-27-16-9-7-15(8-10-16)21(26)23-11-12-24-13-19(28-14-20(22)25)17-5-3-4-6-18(17)24/h3-10,13H,2,11-12,14H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOXYUXMMURXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide

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